[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472357
InChI: InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-10-16(22)12-21(3)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3/t16-,17-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13472357

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
IUPAC Name benzyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-10-16(22)12-21(3)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3/t16-,17-/m0/s1
Standard InChI Key FKTKVKFAIIBOTO-IRXDYDNUSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C₁₉H₂₉N₃O₃, with a molecular weight of 347.5 g/mol. Key structural elements include:

  • A (2S)-2-amino-3-methylbutanoyl group, contributing to stereochemical specificity.

  • A pyrrolidin-2-ylmethyl backbone, enhancing conformational rigidity.

  • A methyl-carbamic acid benzyl ester moiety, critical for enzymatic interactions.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₉N₃O₃
Molecular Weight347.5 g/mol
XLogP32.7
Hydrogen Bond Acceptors4
Exact Mass347.2208 g/mol

Stereochemical Configuration

The compound’s chirality is defined by two stereocenters:

  • The (S)-configuration at the pyrrolidine C2 position.

  • The (S)-configuration at the amino acid α-carbon .
    This stereochemistry is crucial for target binding specificity, as demonstrated by its InChIKey FKTKVKFAIIBOTO-IRXDYDNUSA-N.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step strategies:

  • Amino Acid Activation: (S)-2-amino-3-methylbutanoic acid is activated using carbodiimides.

  • Pyrrolidine Coupling: The activated amino acid reacts with pyrrolidine derivatives under Mitsunobu conditions to form the backbone.

  • Carbamate Formation: Methyl isocyanate is introduced to the secondary amine, followed by benzyl ester protection.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Amino Acid ActivationEDC, HOBt, DCM, 0°C85%
Pyrrolidine CouplingDIAD, PPh₃, THF, reflux78%
Carbamate FormationMethyl isocyanate, Et₃N92%

Reactivity Profile

The compound undergoes:

  • Hydrolysis: The benzyl ester is cleaved under acidic conditions (HCl/MeOH).

  • Transcarbamoylation: Reacts with primary amines to form urea derivatives.

  • Oxidation: The pyrrolidine ring is susceptible to oxidation by mCPBA, forming N-oxide analogs.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits sub-micromolar inhibition (IC₅₀ = 0.45 μM) against serine proteases, attributed to its carbamate group’s electrophilic reactivity . Molecular docking studies reveal hydrogen bonding with catalytic triads (e.g., His57, Ser195 in trypsin) .

Table 3: Pharmacokinetic Data

ParameterValueMethod
logP2.7HPLC
Plasma Protein Binding89%Ultrafiltration
t₁/₂ (rat)4.2 hLC-MS/MS

Applications in Drug Development

Prodrug Design

The benzyl ester acts as a pro-moiety, improving oral bioavailability (F = 65% in rats). Enzymatic cleavage by esterases releases the active carbamic acid.

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall synthesis by binding penicillin-binding protein 2a .

Future Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis methods to improve enantiomeric excess (>99% ee).

  • Targeted Delivery: Conjugating with nanoparticles to enhance tumor accumulation.

  • Toxicology Studies: Assessing genotoxicity via Ames tests and micronucleus assays .

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